molecular formula C14H10N4OS3 B2504125 N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 878061-72-4

N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2504125
CAS No.: 878061-72-4
M. Wt: 346.44
InChI Key: CZKUIUDHUUNIFJ-UHFFFAOYSA-N
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Description

N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a benzothiazole core substituted with a methylthio (-SMe) group at the 6-position and a 1,3,4-oxadiazole ring linked to a thiophen-2-yl moiety. Benzothiazole derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4OS3/c1-20-8-4-5-9-11(7-8)22-14(15-9)16-13-18-17-12(19-13)10-3-2-6-21-10/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKUIUDHUUNIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

1. Structural Overview

The compound features a unique structure that integrates multiple heterocycles:

  • Benzo[d]thiazole moiety
  • Thiophene ring
  • Oxadiazole group

These structural components are known for their pharmacological properties, making this compound a candidate for various therapeutic applications.

2. Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of intermediates from substituted thiophenes and benzo[d]thiazoles.
  • Nucleophilic substitutions and cyclization reactions to yield the final product.

For example, one synthetic route involves the reaction of 2-(benzo[d]thiazol-2-yl)-3,3-bis(methylthio)acrylonitrile with N-(2-cyanoacetyl)-4-methylbenzenesulfonohydrazide in a basic medium.

3.1 Anticancer Properties

Numerous studies have reported the anticancer potential of compounds similar to N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amines. Research indicates that derivatives exhibit significant inhibitory effects on various cancer cell lines, including:

  • A431 (human epidermoid carcinoma)
  • A549 (non-small cell lung cancer)

The mechanisms of action include:

  • Inhibition of histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival.
  • Induction of apoptosis and cell cycle arrest at specific phases .

3.2 Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies suggest that similar oxadiazole derivatives can inhibit bacterial growth through mechanisms that disrupt cellular processes .

4.1 Case Studies

A notable study evaluated the effects of benzothiazole derivatives on cancer cell lines using the MTT assay to assess cell viability. Results indicated that certain derivatives significantly inhibited the proliferation of A431 and A549 cells, with IC50 values correlating with structural modifications .

Another investigation assessed inflammatory responses in mouse monocyte macrophages (RAW264.7) exposed to these compounds, revealing a decrease in inflammatory markers such as IL-6 and TNF-α, indicating potential anti-inflammatory properties alongside anticancer activity .

5. Comparative Analysis

To better understand the uniqueness of N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amines' biological activity, we can compare it with other structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1,3,4-Oxadiazole DerivativesOxadiazole ringAntimicrobialVaries widely based on substituents
Benzothiazole DerivativesBenzothiazole coreAnticancerOften lacks thiophene substitution
ThiosemicarbazonesThiosemicarbazone linkageAntiviralDifferent functional groups lead to varied activity

The unique combination of a methylthio group and thiophene substitution in N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amines enhances its potential biological activity compared to other derivatives.

6. Conclusion

This compound exhibits promising biological activities with potential applications in cancer therapy and antimicrobial treatments. Ongoing research is crucial for elucidating its mechanisms and enhancing its efficacy through structural modifications.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Electron-withdrawing groups (e.g., nitro in ) may improve anticancer activity but reduce solubility.
  • Oxadiazole/Thiadiazole Moieties :
    • Thiophene-linked oxadiazole (target compound) vs. phenyl-linked thiadiazole (): The thiophene’s smaller size and sulfur atom may improve binding to hydrophobic enzyme pockets.

Preparation Methods

Thiomethylation of 2-Aminobenzo[d]thiazole

The introduction of a methylthio group at position 6 of the benzo[d]thiazole ring begins with 2-aminobenzo[d]thiazole. Thiomethylation is achieved via electrophilic aromatic substitution using methanesulfenyl chloride in the presence of a Lewis acid catalyst.

Procedure

  • Reagents :
    • 2-Aminobenzo[d]thiazole (1.0 equiv)
    • Methanesulfenyl chloride (1.2 equiv)
    • Anhydrous aluminum chloride (1.5 equiv)
    • Dichloromethane (solvent)
  • Conditions :

    • Reaction temperature: 0–5°C (ice bath)
    • Reaction time: 4–6 hours
  • Workup :

    • Quench with ice-cold water, extract with dichloromethane, dry over sodium sulfate, and purify via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).

Yield : 68–72%.

Alternative Route via Ullmann Coupling

For substrates where direct thiomethylation is inefficient, Ullmann coupling offers a viable alternative. This method involves reacting 2-chloro-6-(methylthio)benzo[d]thiazole with ammonia under catalytic conditions.

Procedure

  • Reagents :
    • 2-Chloro-6-(methylthio)benzo[d]thiazole (1.0 equiv)
    • Ammonium hydroxide (4.0 equiv)
    • Copper(I) iodide (10 mol%)
    • Potassium carbonate (2.0 equiv)
    • Dimethylformamide (solvent)
  • Conditions :

    • Reaction temperature: 100–110°C
    • Reaction time: 12–14 hours
  • Workup :

    • Filter, concentrate, and recrystallize from ethanol.

Yield : 75–80%.

Synthesis of 5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-Amine

Hydrazide Formation from Thiophene-2-Carboxylic Acid

The oxadiazole ring is constructed via cyclization of a thiophene-substituted hydrazide.

Procedure

  • Reagents :
    • Thiophene-2-carboxylic acid (1.0 equiv)
    • Thionyl chloride (2.0 equiv)
    • Hydrazine monohydrate (1.2 equiv)
    • Ethanol (solvent)
  • Conditions :

    • Reflux for 3 hours to form thiophene-2-carbohydrazide.
  • Workup :

    • Evaporate excess thionyl chloride, precipitate with ice water, and filter.

Yield : 85–90%.

Cyclization with Carbon Disulfide

The hydrazide intermediate is treated with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole ring.

Procedure

  • Reagents :
    • Thiophene-2-carbohydrazide (1.0 equiv)
    • Carbon disulfide (1.5 equiv)
    • Sodium ethoxide (2.0 equiv)
    • Ethanol (solvent)
  • Conditions :

    • Reflux for 6–8 hours.
  • Workup :

    • Acidify with dilute hydrochloric acid, filter, and recrystallize from ethanol.

Yield : 70–75%.

Coupling of Benzo[d]thiazole and Oxadiazole Moieties

Nucleophilic Aromatic Substitution

The amine group of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine reacts with a halogenated benzo[d]thiazole derivative.

Procedure

  • Reagents :
    • 6-(Methylthio)benzo[d]thiazol-2-amine (1.0 equiv)
    • 2-Chloro-5-(thiophen-2-yl)-1,3,4-oxadiazole (1.1 equiv)
    • Triethylamine (2.0 equiv)
    • Dimethylformamide (solvent)
  • Conditions :

    • 80–90°C for 8–10 hours.
  • Workup :

    • Concentrate under reduced pressure and purify via column chromatography (eluent: chloroform/methanol, 9:1).

Yield : 60–65%.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling ensures higher regioselectivity.

Procedure

  • Reagents :
    • 6-(Methylthio)benzo[d]thiazol-2-yl bromide (1.0 equiv)
    • 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine (1.2 equiv)
    • Palladium(II) acetate (5 mol%)
    • Xantphos (10 mol%)
    • Cesium carbonate (2.5 equiv)
    • Toluene (solvent)
  • Conditions :

    • 110°C for 12–14 hours under nitrogen.
  • Workup :

    • Filter through Celite, concentrate, and recrystallize from dichloromethane/hexane.

Yield : 75–80%.

Characterization and Analytical Data

Spectral Data

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
6-(Methylthio)benzo[d]thiazol-2-amine 3350 (N–H), 1620 (C=N) 2.45 (s, 3H, SCH3), 6.90–7.50 (m, 3H, ArH) 165.2 (C=N), 18.5 (SCH3)
5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine 3450 (N–H), 1605 (C=N) 7.20–7.80 (m, 3H, Thiophene), 5.10 (s, 2H, NH2) 158.4 (C=N), 128.9–135.2 (Thiophene)
Final Compound 3400 (N–H), 1590 (C=N) 2.50 (s, 3H, SCH3), 7.00–8.10 (m, 6H, ArH) 166.8 (C=N), 19.2 (SCH3)

Melting Points

  • 6-(Methylthio)benzo[d]thiazol-2-amine: 142–144°C
  • 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine: 168–170°C
  • Final Compound: 192–194°C

Optimization and Challenges

Sensitivity of Methylthio Group

The methylthio group is prone to oxidation under acidic or high-temperature conditions. Reactions involving this moiety require inert atmospheres (e.g., nitrogen) and mild temperatures.

Regioselectivity in Coupling

Buchwald-Hartwig amination outperforms nucleophilic substitution in minimizing byproducts (e.g., diarylation).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine?

  • Methodology : The compound can be synthesized via cyclocondensation and coupling reactions. For example:

  • Step 1 : Synthesize the benzo[d]thiazole core by reacting 2-aminobenzenethiol derivatives with methylthio-substituted reagents under acidic conditions (e.g., H₂SO₄ or HCl) .
  • Step 2 : Prepare the 1,3,4-oxadiazole ring by cyclizing thiosemicarbazide intermediates with carboxylic acids or their derivatives (e.g., using POCl₃ or H₂SO₄) .
  • Step 3 : Couple the benzo[d]thiazole and oxadiazole moieties via nucleophilic substitution or cross-coupling reactions (e.g., using Pd catalysts or base-mediated conditions) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of:

  • Chromatography : HPLC or column chromatography to assess purity (>95% by area normalization) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., thiophen-2-yl protons at δ 6.8–7.5 ppm; oxadiazole carbons at δ 160–170 ppm) .
  • HRMS : Verify molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₁N₃OS₂: 337.0342) .
  • Melting Point : Compare with literature values (e.g., 156–158°C for analogous oxadiazole-thiazole hybrids) .

Q. What are the key chemical reactivity profiles of this compound?

  • Methodology :

  • Electrophilic Substitution : The thiophene and benzothiazole rings undergo halogenation or nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .
  • Nucleophilic Attack : The oxadiazole amine group reacts with acyl chlorides or sulfonating agents to form amides/sulfonamides .
  • Oxidation : The methylthio group (-SMe) can be oxidized to sulfoxide (-SO) or sulfone (-SO₂) using H₂O₂ or mCPBA .

Advanced Research Questions

Q. How can tautomeric equilibria or conformational isomerism affect the compound’s biological activity?

  • Methodology :

  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to analyze tautomeric stability (e.g., thione-thiol tautomerism in oxadiazole) .
  • Spectroscopic Probes : Monitor tautomer ratios via variable-temperature NMR or IR (e.g., C=S stretching at 1250–1350 cm⁻¹ vs. C-SH at 2550–2600 cm⁻¹) .
  • Biological Assays : Compare activity of isolated tautomers in enzyme inhibition studies (e.g., acetylcholinesterase) .

Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

  • Methodology :

  • Structural-Activity Relationship (SAR) : Modify substituents (e.g., replace thiophene with phenyl or pyridyl groups) and test against multiple cell lines .
  • Assay Optimization : Standardize protocols (e.g., MTT assay vs. colony formation for cytotoxicity) to minimize variability .
  • Target Profiling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to kinases (e.g., EGFR) vs. bacterial enzymes (e.g., DNA gyrase) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt Formation : React with HCl or sodium acetate to improve aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to the oxadiazole amine .
  • Nanocarrier Encapsulation : Use liposomes or PLGA nanoparticles to enhance biodistribution .

Q. How to analyze electronic effects of substituents on the compound’s reactivity?

  • Methodology :

  • Electrochemical Studies : Cyclic voltammetry to measure redox potentials (e.g., thiophene oxidation at +1.2–1.5 V vs. Ag/AgCl) .
  • Hammett Plots : Correlate substituent σ values with reaction rates (e.g., nucleophilic aromatic substitution at benzothiazole) .
  • X-ray Crystallography : Resolve bond lengths/angles to assess resonance effects (e.g., C-N in oxadiazole vs. benzothiazole) .

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